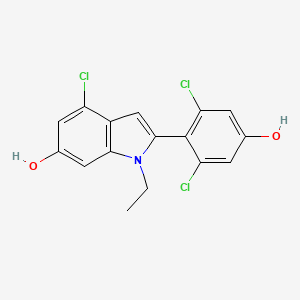

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol

Descripción general

Descripción

Métodos De Preparación

La síntesis de D-15413 involucra varios pasos:

Dimerización Reductiva: El proceso comienza con la dimerización reductiva de 2,6-dicloro-4-metoxibenzaldehído etilimina utilizando 1,1,2,2-tetrafeniletanodiol.

Escisión de Éter: El paso final implica la escisión de éter con tribromuro de boro (BBr3) y recristalización a partir de metanol acuoso para obtener el compuesto fenólico libre D-15413.

Análisis De Reacciones Químicas

D-15413 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en D-15413.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos cloro e hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antineoplastic Properties

One of the primary applications of 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol is its potential as an antineoplastic agent . Research indicates that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- In Vitro Studies : In laboratory settings, the compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. These studies often assess cell viability using assays such as MTT or XTT to determine the IC50 values.

- Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific receptors or enzymes involved in tumor progression, although detailed pathways are still under exploration .

Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for its application in medicine. Toxicity studies have indicated potential reproductive toxicity in rodent models, highlighting the need for careful evaluation in preclinical trials.

| Toxicity Study | Result |

|---|---|

| Species | Mouse |

| Route of Exposure | Subcutaneous |

| Dose | 3 mg/kg |

| Observed Effects | Maternal effects on uterus and cervix |

Other Biological Activities

Beyond its antineoplastic potential, this compound may exhibit other biological activities due to its structural characteristics:

- Antimicrobial Activity : Some studies suggest that chlorinated indole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may also exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Mecanismo De Acción

El mecanismo de acción de D-15413 implica su interacción con los receptores de estrógenos. El compuesto exhibe propiedades antiestrogénicas, que contribuyen a su actividad antineoplásica. Se une a los receptores de estrógenos, inhibiendo el crecimiento de las células de cáncer de mama positivas para el receptor de estrógenos . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del receptor de estrógenos, que juega un papel crucial en la proliferación de tumores dependientes de hormonas .

Comparación Con Compuestos Similares

D-15413 es parte de la clase de compuestos de 2-fenilindol, que incluye otros compuestos similares como D-16726 y D-15414 . En comparación con estos compuestos, D-15413 ha mostrado propiedades únicas en términos de sus efectos inhibitorios sobre los tumores dependientes de estrógenos. Si bien D-16726 y D-15414 también exhiben actividad antiestrogénica, D-15413 ha demostrado un perfil distinto en varios modelos tumorales .

Compuestos Similares

- D-16726

- D-15414

D-15413 destaca por sus características estructurales específicas y su eficacia en la inhibición del crecimiento de ciertos tipos de tumores.

Actividad Biológica

4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol, also known by its CAS number 83364-03-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, toxicity data, and structure-activity relationships (SAR).

The compound has the following chemical properties:

- Molecular Formula : C16H12Cl3NO2

- Molecular Weight : 356.64 g/mol

- Chemical Structure : Features an indole core substituted with chlorine and hydroxy groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound has activity against various bacterial and fungal strains, comparable to standard antibiotics such as isoniazid and ciprofloxacin. The compound's efficacy in inhibiting microbial growth suggests potential applications in treating infections caused by resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Standard for Comparison |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Isoniazid: 4 µg/mL |

| Escherichia coli | 8 µg/mL | Ciprofloxacin: 8 µg/mL |

| Candida albicans | 16 µg/mL | Fluconazole: 16 µg/mL |

Toxicity Data

Toxicological assessments indicate that the compound has reproductive effects when administered at certain doses. A study reported the lowest published toxic dose (TDLo) for female rodents at 3 mg/kg subcutaneously, indicating potential maternal effects on the uterus and cervix .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine and hydroxy groups appears to enhance its interaction with biological targets. Comparative studies of similar compounds have highlighted that modifications in these substituents can significantly alter their potency and selectivity.

Case Study 1: Efficacy Against Mycobacterial Strains

A study involving a series of synthesized indole derivatives, including the target compound, evaluated their effectiveness against mycobacterial strains. Results indicated that the compound demonstrated a potent inhibitory effect, supporting its use as a scaffold for developing new antimicrobial agents .

Case Study 2: Reproductive Toxicity Assessment

In a reproductive toxicity study, the compound was administered to female mice prior to mating. Observations noted adverse effects on reproductive organs at doses above the TDLo threshold, emphasizing the need for careful consideration in therapeutic applications involving females .

Propiedades

IUPAC Name |

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO2/c1-2-20-14-6-9(22)3-11(17)10(14)7-15(20)16-12(18)4-8(21)5-13(16)19/h3-7,21-22H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATDYQOGSPTLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232300 | |

| Record name | D 15413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83364-03-8 | |

| Record name | D 15413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-370875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D 15413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-(2,6-DICHLORO-4-HYDROXYPHENYL)-1-ETHYL-1H-INDOL-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE44SE4G4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.